molecular formula C19H16BrClN6O3 B13858596 IN-Rya13

IN-Rya13

Cat. No.: B13858596
M. Wt: 491.7 g/mol
InChI Key: MGPFSLMHYMBGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of IN-Rya13 involves several steps, starting with the formation of the core pyrazole structure. The synthetic route typically includes:

    Formation of the pyrazole ring: This involves the reaction of a suitable hydrazine with a 1,3-diketone or β-ketoester.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent.

    Substitution reactions: The brominated pyrazole undergoes substitution reactions with various reagents to introduce the chlorophenyl and formamido groups.

    Final modifications:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

IN-Rya13 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The bromine and chlorine atoms in the molecule can be substituted with other groups using appropriate reagents.

    Hydrolysis: The amide and carbamoyl groups can undergo hydrolysis under acidic or basic conditions.

Common reagents used in these reactions include bromine, hydrazine, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

IN-Rya13 has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of IN-Rya13 involves its interaction with specific molecular targets and pathways. The compound is known to interact with ryanodine receptor channels, leading to the depletion of internal calcium stores and impaired regulation of muscle contraction. This can cause paralysis and eventual death in certain biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H16BrClN6O3

Molecular Weight

491.7 g/mol

IUPAC Name

5-bromo-2-(3-chloropyridin-2-yl)-N-[4-formamido-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C19H16BrClN6O3/c1-10-6-11(24-9-28)7-12(18(29)22-2)16(10)25-19(30)14-8-15(20)26-27(14)17-13(21)4-3-5-23-17/h3-9H,1-2H3,(H,22,29)(H,24,28)(H,25,30)

InChI Key

MGPFSLMHYMBGJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)NC=O

Origin of Product

United States

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